![molecular formula C30H24N6O2 B13783454 4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol CAS No. 67801-52-9](/img/structure/B13783454.png)
4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol
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Overview
Description
4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol is an organic compound known for its vibrant color and complex structure. It is primarily used as a dye and pigment in various industrial applications. The compound’s structure consists of a resorcinol core with two azo groups attached to phenylamino substituents, making it a member of the azo dye family .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol typically involves the diazotization of aniline derivatives followed by coupling with resorcinol. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the azo bonds .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves precise control of reaction parameters such as pH, temperature, and reactant concentrations to optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Applications in Dyeing
1. Textile Industry
4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol is primarily used as a dye in the textile industry. Its azo structure allows for the formation of vivid colors on fabrics, making it suitable for various textile applications. The compound can be utilized to dye synthetic fibers such as polyester and polyamide due to its compatibility with these materials.
2. Hair Dyes
The compound also finds application in hair coloring products. Studies indicate that azo dyes can provide long-lasting color with minimal fading when exposed to environmental factors such as sunlight and washing . However, safety assessments are crucial due to potential allergic reactions associated with azo dyes in hair products.
Material Science Applications
1. Polymer Chemistry
In polymer science, this compound can be incorporated into polymer matrices to enhance color stability and improve thermal properties. Research shows that adding azo compounds into polymers can significantly affect their mechanical properties and thermal stability .
2. Photonic Devices
Recent studies have explored the use of azo dyes in photonic devices. The ability of this compound to undergo photoisomerization makes it a candidate for applications in optical data storage and sensors . The compound's structural characteristics allow it to be used in creating responsive materials that change properties upon exposure to light.
Biomedical Applications
1. Antimicrobial Properties
Emerging research indicates that azo compounds like this compound may exhibit antimicrobial properties. Studies have shown that certain azo dyes can inhibit bacterial growth, suggesting potential applications in developing antimicrobial textiles or coatings .
2. Drug Delivery Systems
There is ongoing research into the use of azo compounds for drug delivery systems due to their ability to release drugs in response to specific stimuli (e.g., pH changes). This property could be harnessed for targeted therapy in cancer treatments .
Case Studies
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The molecular targets include nucleophilic sites on other molecules, allowing it to form stable complexes. The pathways involved often include electron transfer processes, making it useful in redox reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-(phenylazo)resorcinol
- 4,4’-bis(phenylamino)azobenzene
- 2,6-bis(phenylamino)azobenzene
Uniqueness
4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol is unique due to its dual azo groups and phenylamino substituents, which provide enhanced stability and color properties compared to similar compounds. Its ability to undergo a wide range of chemical reactions also makes it more versatile in various applications .
Biological Activity
4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol, also known by its CAS number 67801-52-9, is a synthetic azo compound with notable applications in various fields including dyeing and potentially in biomedical research. This article explores its biological activity, focusing on its anti-cancer properties, potential toxicity, and other relevant biological effects.
Chemical Structure and Properties
The molecular formula of this compound is C30H24N6O2. It features a complex structure that includes multiple phenyl groups connected through azo linkages, which are known to influence biological activity significantly.
Property | Value |
---|---|
Molecular Weight | 500.55 g/mol |
CAS Number | 67801-52-9 |
Chemical Structure | Chemical Structure |
Anti-Cancer Properties
Research has indicated that azo compounds can exhibit significant anti-cancer activity. In studies comparing various azo dyes, this compound demonstrated enhanced anti-proliferative effects against cancer cell lines when compared to traditional chemotherapeutic agents like desferrioxamine (DFO) .
Case Study:
In a study published in the European Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The results showed a marked reduction in cell viability at concentrations as low as 10 µM, suggesting potent anti-tumor activity .
Genotoxicity and Carcinogenic Potential
Despite its therapeutic potential, the compound's classification as a potential carcinogen raises concerns. Azo dyes are known to release carcinogenic amines upon metabolic activation. Studies have shown that exposure to certain azo compounds can lead to DNA damage and mutations .
Toxicological Assessment:
A comprehensive toxicological assessment indicated that while some derivatives of azo compounds exhibit low toxicity, others may pose significant health risks due to their genotoxic nature. The Canadian Environmental Protection Act has flagged several azo dyes for further investigation regarding their carcinogenic potential .
The anti-cancer activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation: The compound interferes with cell cycle progression, leading to apoptosis in malignant cells.
- Reactive Oxygen Species (ROS) Generation: It has been observed that this compound can induce oxidative stress within cells, contributing to its cytotoxic effects .
- Interaction with DNA: Azo compounds can intercalate into DNA strands, disrupting replication and transcription processes.
Summary of Research Findings
To summarize the biological activities and implications of this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol, and how is structural purity validated?
- Methodology : The compound is synthesized via diazo coupling reactions between resorcinol derivatives and substituted anilines. A key patent (JP2001187767) describes controlled azo bond formation under alkaline conditions, with yields optimized at 60–70% . Structural validation requires HPLC (≥95% purity) and 1H/13C NMR to confirm azo linkages and aromatic proton environments. FT-IR can verify NH and OH stretches (e.g., 3350 cm⁻¹ for NH, 1600 cm⁻¹ for azo bonds) .
Q. How should researchers handle and store this compound to ensure stability?
- Guidelines : Store in amber glass vials at 2–8°C under inert gas (N2/Ar) to prevent photodegradation and oxidation. Safety Data Sheets (SDS) recommend avoiding prolonged exposure to humidity (>60% RH) and using PPE (nitrile gloves, lab coats) during handling .
Q. What spectroscopic techniques are suitable for analyzing its interactions with metal ions?
- Approach : UV-Vis spectroscopy (300–600 nm range) detects chelation-induced shifts in azo chromophores. For quantitative binding studies, use ICP-MS or titration calorimetry with transition metals (e.g., Cu²⁺, Fe³⁺). Reference compounds with sulfonate groups (e.g., CAS 92952-81-3) show similar coordination behavior .
Advanced Research Questions
Q. How does this compound perform as a precursor in high-temperature polymer synthesis?
- Experimental Design : Thermal stability is critical. Conduct TGA (10°C/min, N2 atmosphere) to assess decomposition thresholds (>250°C for azo bonds). For polybenzoxazole (PBO) precursors, monitor diaminoresorcinol intermediates via DSC to optimize curing cycles .
Q. What challenges arise in quantifying trace impurities during method validation?
- Analytical Strategy : Use HPLC-UV/DAD with a C18 column (acetonitrile/0.1% formic acid gradient). Impurities like unreacted aniline derivatives require spiking studies (LOD: 0.1% w/w). Cross-validate with LC-MS for structural confirmation .
Q. How do photophysical properties vary with solvent polarity, and what mechanisms explain this?
- Protocol : Measure fluorescence quantum yields (λex = 450 nm) in solvents of varying polarity (e.g., DMSO vs. hexane). Solvatochromic shifts in azo-π* transitions correlate with dipole moment changes. Compare with derivatives like 4-(4-Nitrophenylazo)resorcinol (CAS 49270-85) .
Q. How can researchers resolve contradictions in reported synthetic yields across literature?
Properties
CAS No. |
67801-52-9 |
---|---|
Molecular Formula |
C30H24N6O2 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
4,6-bis[(4-anilinophenyl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C30H24N6O2/c37-29-20-30(38)28(36-34-26-17-13-24(14-18-26)32-22-9-5-2-6-10-22)19-27(29)35-33-25-15-11-23(12-16-25)31-21-7-3-1-4-8-21/h1-20,31-32,37-38H |
InChI Key |
KHRLXDLDLKBFRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3O)O)N=NC4=CC=C(C=C4)NC5=CC=CC=C5 |
Origin of Product |
United States |
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